molecular formula C18H17N3O3S B10987540 methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate

methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate

Cat. No.: B10987540
M. Wt: 355.4 g/mol
InChI Key: OGPFMWNVYUBSRP-UHFFFAOYSA-N
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Description

Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate is a complex organic compound that features a thiazole ring, a pyrrole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactionsThe final step involves the esterification of beta-alanine with the intermediate compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate is unique due to its combination of a thiazole ring, pyrrole ring, and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 3-[(4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]propanoate

InChI

InChI=1S/C18H17N3O3S/c1-24-14(22)9-10-19-17(23)16-15(13-7-3-2-4-8-13)20-18(25-16)21-11-5-6-12-21/h2-8,11-12H,9-10H2,1H3,(H,19,23)

InChI Key

OGPFMWNVYUBSRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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